molecular formula C10H3F17O B3100060 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal CAS No. 135984-68-8

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal

Cat. No.: B3100060
CAS No.: 135984-68-8
M. Wt: 462.1 g/mol
InChI Key: KDGIOTBLYAPNRR-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal (CAS: 135984-68-8) is a highly fluorinated aldehyde with the molecular formula C₁₀H₃F₁₇O and a molecular weight of approximately 486 g/mol. The compound features a perfluorinated alkyl chain terminated by a reactive aldehyde group, making it a versatile intermediate in organic synthesis, particularly for introducing fluorinated segments into polymers, pharmaceuticals, or surfactants . Its high fluorine content confers exceptional chemical inertness, thermal stability, and hydrophobic properties, typical of per- and polyfluoroalkyl substances (PFAS) .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGIOTBLYAPNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2CHO, C10H3F17O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 8:2 FTAL
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895489
Record name 2-(Perfluorooctyl)ethanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135984-68-8
Record name 2-(Perfluorooctyl)ethanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal typically involves the fluorination of decanal or its derivatives. One common method is the electrochemical fluorination (ECF) process, where decanal is subjected to fluorination in the presence of a fluorine source under controlled conditions. This process ensures the selective introduction of fluorine atoms at specific positions on the carbon chain.

Industrial Production Methods

In industrial settings, large-scale production of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced fluorination techniques, such as direct fluorination with elemental fluorine or the use of fluorinating agents like cobalt trifluoride, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of perfluorodecanoic acid.

    Reduction: Formation of perfluorodecanol.

    Substitution: Formation of various substituted fluorinated compounds depending on the reagents used.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems due to its fluorinated nature.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and chemical resistance.

    Industry: Utilized in the production of coatings, lubricants, and surface treatments that require high chemical and thermal stability.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal is largely dependent on its chemical structure and the presence of fluorine atoms. The high electronegativity of fluorine atoms can influence the reactivity and interactions of the compound with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Functional Group Variations

Fluorinated compounds with similar carbon chain lengths but differing functional groups exhibit distinct chemical behaviors and applications. Below is a comparative analysis:

Table 1: Key Properties of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal and Analogues
Compound Name CAS Number Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties/Applications
Heptadecafluorodecanal 135984-68-8 C₁₀H₃F₁₇O Aldehyde ~486 Reactive aldehyde for fluoropolymer synthesis
Decanoic acid, octadecafluoro-9-(trifluoromethyl)- (ammonium salt) 3658-63-7 C₁₁HF₂₁O₂·H₃N Carboxylic acid (salt) 581.12 Ionic surfactant, high thermal stability
Heptadecafluorodecanesulfonic acid, sodium salt - C₁₀H₄F₁₇O₃S·Na Sulfonic acid (salt) 550.16 Strong acid, industrial surfactant
Heptadecafluorodecyl acrylate - C₁₃H₇F₁₇O₂ Acrylate ester ~506 Polymerizable monomer for hydrophobic coatings
1-Decanol, heptadecafluoro- 678-39-7 C₁₀H₃F₁₇O Alcohol ~486 Intermediate for fluorinated surfactants

Structural and Reactivity Differences

  • Aldehyde vs. Carboxylic Acid/Salts : The aldehyde group in Heptadecafluorodecanal enables nucleophilic additions (e.g., forming imines or alcohols), whereas carboxylic acid derivatives (e.g., ) are more suited for salt formation or esterification. The ammonium salt in exhibits ionic character, enhancing solubility in polar solvents .
  • Sulfonic Acid vs. Aldehyde : The sulfonic acid derivative () is a strong acid with surfactant applications, contrasting with the aldehyde’s electrophilic reactivity.
  • Alcohol vs. Aldehyde : The alcohol (CAS 678-39-7) can be oxidized to the aldehyde, highlighting a synthetic pathway relationship. However, the alcohol’s hydroxyl group facilitates hydrogen bonding, affecting solubility .

Physical and Chemical Properties

  • Thermal Stability : All listed compounds exhibit high thermal stability due to strong C–F bonds. For example, the ammonium salt () decomposes above 300°C, while the acrylate () is stable under polymerization conditions.
  • Hydrophobicity : The perfluorinated chain confers extreme hydrophobicity. The acrylate () forms water-repellent coatings, whereas the aldehyde’s reactivity allows covalent bonding to substrates.
  • Reactivity : The aldehyde group is more reactive than esters or alcohols, enabling conjugation with amines or hydrazines in pharmaceutical intermediates .

Environmental and Regulatory Considerations

Its derivatives, such as sulfonic acids (), are listed under EPA’s Significant New Use Rules (SNUR) . Substitutes with shorter fluorinated chains are being explored to mitigate environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal
Reactant of Route 2
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanal

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